2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one
Overview
Description
2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one is a chemical compound that belongs to the class of isoquinolones. It is also known as tetrahydro-2-methyl-5H-isoquinolin-5-one or simply as THIQ. THIQ has been found to have various applications in scientific research, including its use as a precursor in the synthesis of other chemical compounds.
Scientific Research Applications
THIQ has been used in scientific research for various purposes, including its use as a precursor in the synthesis of other chemical compounds. It has also been used as a ligand in the development of new catalysts for organic transformations. THIQ has been found to have potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders such as Parkinson's disease.
Mechanism of Action
The mechanism of action of THIQ is not fully understood, but it is believed to act as a dopamine agonist, stimulating the release of dopamine in the brain. This mechanism of action is similar to that of drugs used in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
THIQ has been found to have various biochemical and physiological effects, including its ability to stimulate the release of dopamine in the brain. It has also been found to have analgesic effects, reducing pain perception in animal models. THIQ has been shown to have neuroprotective effects, protecting against oxidative stress-induced damage in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using THIQ in lab experiments is its relatively simple synthesis method. THIQ is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using THIQ in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving THIQ. One area of research could focus on the development of new catalysts for organic transformations using THIQ as a ligand. Another area of research could focus on the development of new drugs for the treatment of neurological disorders such as Parkinson's disease, using THIQ as a starting point for drug design. Additionally, further research could be conducted to better understand the mechanism of action of THIQ and its potential applications in other areas of scientific research.
properties
IUPAC Name |
2-methyl-1,3,4,6,7,8-hexahydroisoquinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXXNPADSCAQJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50826277 | |
Record name | 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877037-94-0 | |
Record name | 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50826277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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